1,2-dibromoethyl acetate synthesis from vinyl acetate
1,2-dibromoethyl acetate synthesis from vinyl acetate
An In-depth Technical Guide to the Synthesis of 1,2-Dibromoethyl Acetate from Vinyl Acetate
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,2-dibromoethyl acetate from vinyl acetate via electrophilic addition of bromine. The document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It details the reaction mechanism, an adapted experimental protocol, and the physicochemical properties of the target compound. This guide also includes visualizations of the reaction mechanism and experimental workflow to facilitate a deeper understanding of the synthesis process.
Introduction
1,2-Dibromoethyl acetate (CAS No. 24442-57-7) is a brominated organic compound with applications as a versatile reagent in organic synthesis.[1] Its structure, featuring two bromine atoms on adjacent carbons and an acetate group, makes it a useful intermediate. The synthesis of 1,2-dibromoethyl acetate is typically achieved through the electrophilic addition of bromine to the double bond of vinyl acetate.[2] This reaction is a classic example of alkene halogenation. This guide will provide a detailed examination of this synthetic route.
Reaction Scheme and Mechanism
The synthesis of 1,2-dibromoethyl acetate from vinyl acetate proceeds via an electrophilic addition mechanism. The electron-rich double bond of vinyl acetate attacks the bromine molecule, which acts as an electrophile. This process involves the formation of a cyclic bromonium ion intermediate, which is subsequently attacked by a bromide ion in an anti-addition fashion to yield the final product.
The detailed mechanism involves the polarization of the bromine molecule as it approaches the electron-rich alkene. The π electrons of the vinyl acetate double bond attack the partially positive bromine atom, leading to the formation of the cyclic bromonium ion and a bromide ion. The reaction concludes with the nucleophilic attack of the bromide ion on one of the carbon atoms of the bromonium ion ring, resulting in the opening of the ring and the formation of the vicinal dibromide.
Experimental Protocol
Materials and Equipment:
| Reagent/Equipment | Details |
| Vinyl Acetate | Purified by distillation |
| Bromine | Reagent grade |
| Dichloromethane | Anhydrous |
| Sodium Bicarbonate | Saturated aqueous solution |
| Anhydrous Magnesium Sulfate | For drying |
| Three-necked round-bottom flask | Appropriate size for the scale |
| Mechanical stirrer | |
| Dropping funnel | |
| Thermometer | |
| Ice-salt bath | |
| Separatory funnel | |
| Rotary evaporator | |
| Distillation apparatus | For purification |
Procedure:
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Reaction Setup: A three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with vinyl acetate dissolved in a suitable solvent like dichloromethane.
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Cooling: The flask is cooled to a temperature between -10°C and 0°C using an ice-salt bath.
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Addition of Bromine: A solution of bromine in dichloromethane is added dropwise from the dropping funnel to the stirred vinyl acetate solution. The rate of addition should be controlled to maintain the reaction temperature below 5°C. The disappearance of the bromine color indicates its consumption.
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Reaction Time: After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at 0°C.
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Work-up: The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and unreacted bromine. The organic layer is then washed with water and brine.
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Drying: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The crude 1,2-dibromoethyl acetate is purified by vacuum distillation.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₄H₆Br₂O₂ | [4] |
| Molecular Weight | 245.9 g/mol | [4] |
| CAS Number | 24442-57-7 | [4] |
| Computed XLogP3 | 1.8 | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 3 | [5] |
| Exact Mass | 243.8734 g/mol | [5] |
Spectroscopic Data
Detailed experimental spectroscopic data for 1,2-dibromoethyl acetate is not available in the searched literature. However, based on the structure, the following characteristic signals can be predicted:
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¹H NMR:
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A singlet for the methyl protons of the acetate group.
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An ABX or more complex multiplet system for the -CH(Br)-CH₂(Br) protons.
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¹³C NMR:
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A signal for the carbonyl carbon of the acetate group.
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A signal for the methyl carbon of the acetate group.
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Two signals for the carbons bearing the bromine atoms.
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IR Spectroscopy:
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A strong absorption band for the C=O stretching of the ester group, typically around 1740 cm⁻¹.
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C-O stretching bands.
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C-Br stretching bands.
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Mass Spectrometry:
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The mass spectrum would be expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms.
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Safety Information
Bromine is a highly corrosive and toxic substance and should be handled with extreme care in a well-ventilated fume hood. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. 1,2-Dibromoethyl acetate is expected to be a lachrymator and an irritant. All waste materials should be disposed of in accordance with institutional and local regulations.
